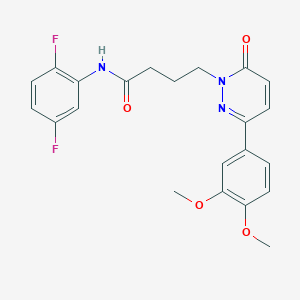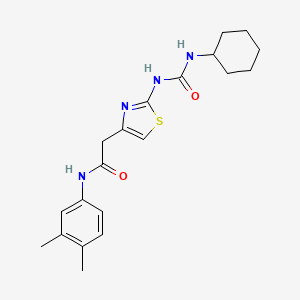![molecular formula C11H10O4S B2726330 Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide CAS No. 1823777-05-4](/img/structure/B2726330.png)
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide, also known as SCTD, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. SCTD has a spirocyclic structure that consists of a chromane ring fused with a thietane ring, and a carbonyl group at position 4. SCTD has shown potential in various applications, including as a pharmaceutical intermediate, a ligand for metal ions, and a fluorescent probe.
Mécanisme D'action
The mechanism of action of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide is not fully understood. However, studies have shown that this compound can bind with metal ions through the carbonyl group at position 4 and the oxygen atom of the chromane ring. The binding of this compound with metal ions results in a change in the fluorescence emission, which can be used for metal ion detection. This compound has also been shown to exhibit catalytic activity towards organic reactions, but the exact mechanism of this activity is still under investigation.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity towards cells and can be used as a fluorescent probe for live-cell imaging. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. However, further studies are needed to understand the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide in lab experiments is its high selectivity and sensitivity towards metal ions. Additionally, this compound has shown low toxicity towards cells, making it a useful tool for live-cell imaging. However, the synthesis of this compound is challenging and requires multiple steps, resulting in a low yield. Additionally, the stability of this compound is poor, and it can decompose under certain conditions, making it difficult to store and handle.
Orientations Futures
There are several future directions for Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide research. One potential direction is the development of this compound-based fluorescent probes for metal ion detection in living organisms. Another direction is the optimization of the synthesis method to improve the yield and stability of this compound. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in catalysis and cancer treatment.
Méthodes De Synthèse
The synthesis of Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide involves the reaction of 2-hydroxybenzaldehyde with 2-methyl-3-buten-2-ol in the presence of p-toluenesulfonic acid as a catalyst. The resulting product is then treated with Lawesson's reagent to form the spirocyclic structure. The final step involves the oxidation of the thietane ring with hydrogen peroxide to form the 1',1'-dioxide moiety. The yield of this compound synthesis is around 50%.
Applications De Recherche Scientifique
Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide has been used in various scientific research applications, including as a fluorescent probe for metal ions, a catalyst for organic reactions, and a pharmaceutical intermediate. This compound has shown high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Zn2+. The fluorescence emission of this compound changes upon binding with metal ions, making it a useful tool for metal ion detection. This compound has also shown potential as a catalyst for organic reactions such as the Michael addition and the Friedel-Crafts reaction. Additionally, this compound has been used as a key intermediate in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
1',1'-dioxospiro[3H-chromene-2,3'-thietane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4S/c12-9-5-11(6-16(13,14)7-11)15-10-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDCJWVVWJSASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2OC13CS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

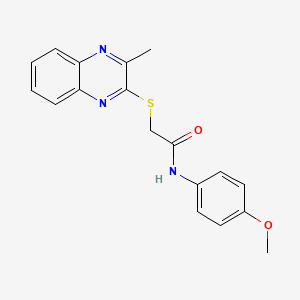
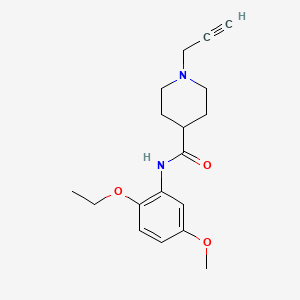

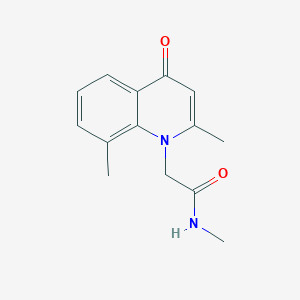
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)
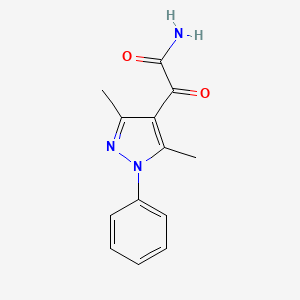
![8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2726259.png)
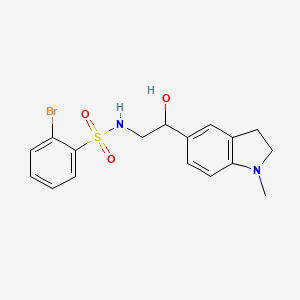
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)

